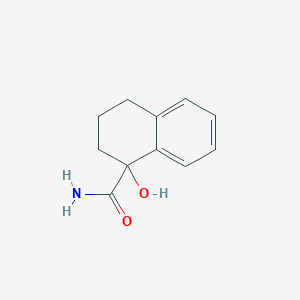

1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a derivative of 1,2,3,4-tetrahydronaphthalene . It has a molecular weight of 148.2 . The IUPAC name for this compound is 1,2,3,4-tetrahydro-1-naphthalenol .

Molecular Structure Analysis

The InChI code for “1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is 1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a density of 1.09 . The flash point is between 102-104 degrees Celsius .Applications De Recherche Scientifique

Raw Material and Intermediate in Organic Synthesis

“1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the production of various organic compounds.

Pharmaceuticals

This compound is used in the pharmaceutical industry . It is a reagent used to produce protease inhibitors . Protease inhibitors are a class of antiviral drugs that are widely used to treat HIV and hepatitis C.

Agrochemicals

In the agrochemical industry, “1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is used in the synthesis of various agrochemicals . These chemicals are used to protect crops from pests and diseases.

Dyestuff

This compound is also used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials.

Hydrogen Generation

In a study, “1,2,3,4-tetrahydronaphthalene” was used for in-situ hydrogen generation for the catalytic conversion of oleic acid to diesel fuel hydrocarbons . This represents a new strategy in producing synthetic diesel hydrocarbons from a mono-unsaturated fatty acid model compound, oleic acid, and replacing high-pressure molecular hydrogen with a hydrogen-rich donor solvent, “1,2,3,4-tetrahydronaphthalene” for the first time .

Bioisosteric Applications

Although not directly related to “1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide”, it’s worth noting that “1,2,3,4-tetrahydronaphthalene” has been used in bioisosteric applications . In one example, a classical bioisosteric approach mimicking the distal (S)-glutamic acid carboxyl group using the “1,2,3,4-tetrahydronaphthalene” moiety was applied, to obtain two promising glutamate analogs .

Mécanisme D'action

Target of Action

It’s structurally similar compound, 1,2,3,4-tetrahydro-1-naphthol, is known to interact with the aryl sulfotransferase (ast) iv enzyme .

Mode of Action

The ®-(-)-enantiomer of 1,2,3,4-Tetrahydro-1-naphthol acts as a substrate for the AST IV enzyme, while the (S)-(+)-enantiomer acts as a competitive inhibitor of AST IV-catalyzed sulfation of 1-naphthalenemethanol .

Propriétés

IUPAC Name |

1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTNZTXIYGFQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)

![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)